molecular formula C8H7ClO2S B1608518 2-(3-Chlorophenylthio)acetic acid CAS No. 3996-38-1

2-(3-Chlorophenylthio)acetic acid

Cat. No. B1608518
CAS RN: 3996-38-1
M. Wt: 202.66 g/mol
InChI Key: QMOKVFCLFRLSTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenylthio)acetic acid” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 202.658 Da and the monoisotopic mass is 201.985519 Da .

Scientific Research Applications

Immunostimulatory Activity

A study explored the immunostimulatory activity of a closely related compound, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo[3,2-α]-benzimidazole-2-acetic acid, showing its potential in enhancing primary and secondary anti-SRBC responses and increasing survival in leukemia-bearing mice, suggesting potential immunological benefits in therapeutic applications (Tagliabue et al., 1978).

Spectral and Adsorption Studies

Research into water-soluble polythiophene carboxylic acids and their derivatives, including studies on their titration behavior, spectral transitions, and adsorption thermodynamics, provides insights into the chemical properties and potential environmental applications of related compounds (Kim et al., 1999); (A. Khan & T. Akhtar, 2011).

Water Purification

A pivotal study demonstrates the use of near-U.V. illuminated suspensions of titanium dioxide for the purification of water containing various organic compounds, including chlorophenols, highlighting the potential for environmental remediation technologies (R. W. Matthews, 1990).

Sensor Development

Innovative approaches in sensor technology have led to the development of imprinted polymer-based sensor systems for herbicides, demonstrating the specificity and potential for environmental monitoring of phenoxyacetic acid derivatives (S. Kröger et al., 1999).

Environmental Impact Studies

Investigations into the environmental impact of phenoxyherbicides and chlorophenols, including studies on their toxicity to non-target organisms and potential for causing soft tissue sarcoma, provide critical information for the safe use and regulation of these chemicals (A. C. K. Benli et al., 2007); (A. Smith et al., 1984).

Adsorption and Degradation

Further research on the adsorption and degradation mechanisms of phenoxyacetic acid herbicides, such as 2,4-D, offers insights into environmental detoxification and the design of more efficient water treatment processes (Z. Aksu & E. Kabasakal, 2004); (A. Dargahi et al., 2019).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOKVFCLFRLSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406151
Record name 2-(3-chlorophenylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenylthio)acetic acid

CAS RN

3996-38-1
Record name 2-(3-chlorophenylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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